

Application Notes and Protocols: NP(44-52) Peptide in Influenza Vaccine Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Influenza virus NP (44-52)

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Introduction

The influenza virus nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine strategies. Within the NP, the peptide sequence spanning amino acids 44-52 (NP(44-52)) has been identified as a critical epitope for inducing cell-mediated immunity. Specifically, NP(44-52), with the sequence CTCLKLSDY, is a well-characterized HLA-A1-restricted cytotoxic T lymphocyte (CTL) epitope.^[1] Research has demonstrated that this peptide can elicit potent CTL responses, which are crucial for clearing virally infected cells and contributing to protective immunity against various influenza A virus strains.^{[2][3]} These application notes provide an overview of the utility of the NP(44-52) peptide in influenza research and detailed protocols for its use in immunological assays.

Applications

The NP(44-52) peptide is a valuable tool for various applications in influenza vaccine research, including:

- **Screening for T-cell responses:** Assessing the presence and frequency of NP(44-52)-specific T-cells in peripheral blood mononuclear cells (PBMCs) from individuals previously exposed to influenza or vaccinated.

- Evaluating vaccine immunogenicity: Measuring the ability of novel vaccine candidates to induce a CTL response against this conserved epitope.
- CTL epitope mapping: Serving as a positive control in assays designed to identify new T-cell epitopes.
- In vitro stimulation of CTLs: Expanding NP(44-52)-specific CTL populations from PBMCs for further characterization and functional assays.
- Studying immune escape: Investigating the impact of mutations within the NP(44-52) sequence on T-cell recognition and viral fitness.[\[2\]](#)

Data Presentation

The following tables summarize quantitative data related to the immunogenicity and presentation of the NP(44-52) peptide.

Table 1: Immunogenicity of Influenza A Virus NP(44-52) Peptide

Parameter	Description	Value/Observation	HLA Restriction	Reference
CTLp Frequency	Frequency of cytotoxic T lymphocyte precursors specific for NP(44-52).	Three-fold higher in HLA-A1+, A2+, B8+, B35+ donors compared to other donor groups.	HLA-A1	[4]
Immunodominance	Relative contribution of the NP(44-52) specific response to the total anti-influenza CTL response.	Dominantly recognized in 8 out of 16 HLA-A1 positive donors.	HLA-A1	
Cross-reactivity	Recognition of NP(44-52) variants from different influenza strains.	H7N9 variant (Y9N substitution) was not recognized by CTLs specific for the original H1N1 or seasonal variants.	HLA-A1	[5]

Table 2: Binding of NP(44-52) Peptide to MHC Class I Molecules

Peptide Sequence	MHC Allele	Binding Affinity/Stability	Method	Reference
CTELKLSDY	HLA-A1	Binds to HLA-A1.	In vitro peptide binding assay.	[6]
CTELKLSDY	SLA-10401 (Swine)	Binds to SLA-10401.	Crystal Structure Analysis.	[7]

Experimental Protocols

Protocol 1: In Vitro Stimulation of PBMCs with NP(44-52) Peptide and Intracellular Cytokine Staining (ICS)

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with the NP(44-52) peptide to detect influenza-specific T-cell responses through the measurement of intracellular cytokine production (e.g., IFN- γ , TNF- α) by flow cytometry.

Materials:

- Cryopreserved or fresh PBMCs from HLA-A1 positive donors
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin (R10 medium)
- Influenza NP(44-52) peptide (CTELKLSDY), sterile and high purity
- Staphylococcal enterotoxin B (SEB) as a positive control
- DMSO (vehicle control for peptide)
- Brefeldin A and Monensin (protein transport inhibitors)
- Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
- Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN- γ , TNF- α)

- Fixation/Permeabilization buffers
- FACS tubes or 96-well U-bottom plates
- Flow cytometer

Procedure:

- Thawing and Resting PBMCs:
 - Thaw cryopreserved PBMCs quickly in a 37°C water bath.
 - Transfer cells to a 15 mL conical tube and slowly add R10 medium.
 - Centrifuge at 300 x g for 10 minutes, discard the supernatant.
 - Resuspend the cell pellet in fresh R10 medium and count the cells.
 - Adjust the cell concentration to 2×10^6 cells/mL in R10 medium.
 - Allow the cells to rest for at least 2 hours at 37°C, 5% CO₂.
- Stimulation:
 - Plate 1×10^6 cells (0.5 mL) into FACS tubes or a 96-well plate.
 - Add co-stimulatory antibodies (Anti-CD28 and Anti-CD49d) to each tube/well at a final concentration of 1 µg/mL each.
 - Prepare the following stimulation conditions in separate tubes/wells:
 - Unstimulated Control: Add DMSO (at the same final concentration as the peptide stock).
 - NP(44-52) Stimulation: Add NP(44-52) peptide to a final concentration of 1-10 µg/mL.
 - Positive Control: Add SEB to a final concentration of 1 µg/mL.
 - Incubate for 1-2 hours at 37°C, 5% CO₂.

- Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 1 µg/mL) to all tubes/wells to inhibit cytokine secretion.
- Incubate for an additional 4-6 hours (or overnight for some applications) at 37°C, 5% CO₂.
- Staining:
 - Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
 - Surface Staining: Resuspend the cell pellet in 50 µL of FACS buffer (PBS + 2% FBS) containing the appropriate dilutions of fluorescently labeled antibodies against surface markers (e.g., CD3, CD8).
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells with 2 mL of FACS buffer and centrifuge.
 - Fixation and Permeabilization: Resuspend the cell pellet in 100-200 µL of Fixation/Permeabilization buffer.
 - Incubate for 20 minutes at room temperature in the dark.
 - Wash the cells with 1X Permeabilization/Wash buffer.
 - Intracellular Staining: Resuspend the fixed and permeabilized cells in 50 µL of 1X Permeabilization/Wash buffer containing the appropriate dilutions of fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
 - Incubate for 30 minutes at room temperature in the dark.
 - Wash the cells twice with 1X Permeabilization/Wash buffer.
 - Resuspend the final cell pellet in 200-300 µL of FACS buffer.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on lymphocytes, singlets, and then CD3⁺ T-cells.

- Further gate on CD8⁺ T-cells.
- Analyze the expression of IFN- γ and/or TNF- α within the CD8⁺ T-cell population for each stimulation condition.
- The frequency of NP(44-52)-specific T-cells is the percentage of cytokine-positive cells in the NP(44-52) stimulated sample after subtracting the background from the unstimulated (DMSO) control.

Protocol 2: General Protocol for Peptide Vaccination and Evaluation of Immune Response in a Mouse Model

This protocol provides a general framework for immunizing mice with an NP(44-52)-based peptide vaccine and subsequently evaluating the induced T-cell response.

Materials:

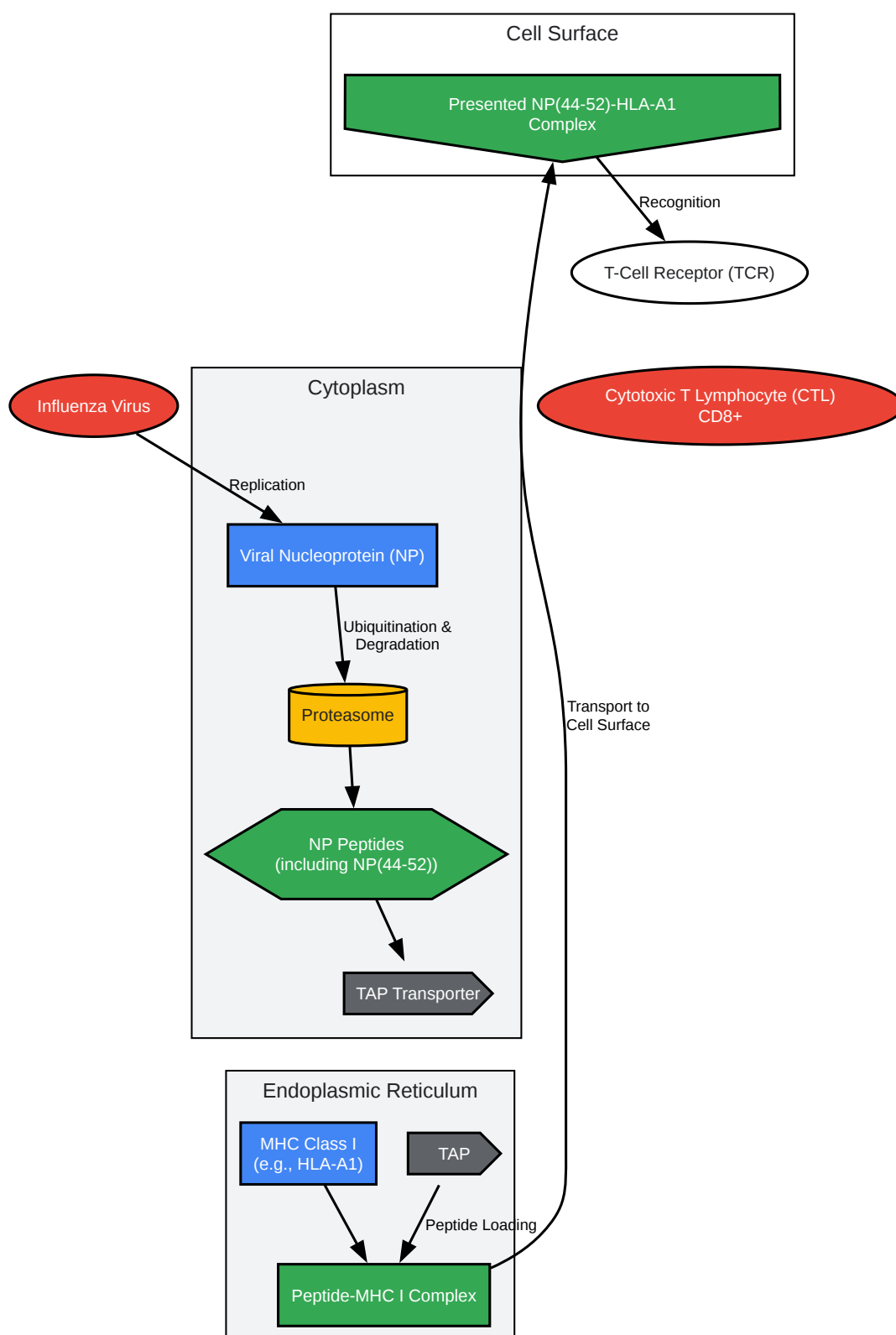
- C57BL/6 mice (if using a murine analog of NP(44-52)) or HLA-A1 transgenic mice.
- NP(44-52) peptide (or its murine equivalent).
- Adjuvant (e.g., CpG oligodeoxynucleotides, Poly(I:C), or formulated in microspheres).[\[8\]](#)
- Sterile PBS.
- Syringes and needles for immunization (e.g., subcutaneous or intraperitoneal).
- Spleen harvesting tools.
- Materials for ELISpot assay or Intracellular Cytokine Staining (as described in Protocol 1).

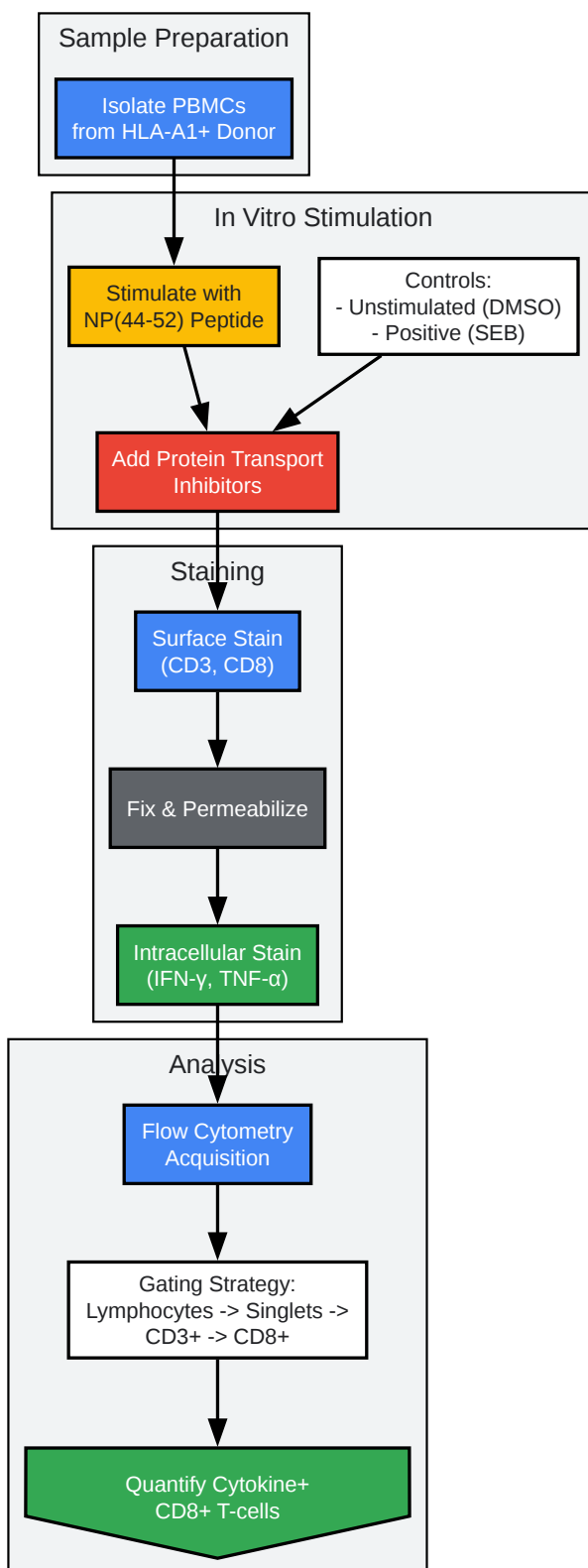
Procedure:

- Vaccine Formulation:
 - Dissolve the NP(44-52) peptide in sterile PBS or another suitable vehicle.

- Mix the peptide solution with the chosen adjuvant according to the manufacturer's instructions. The final concentration should be determined based on previous studies or pilot experiments (e.g., 10-50 µg of peptide per mouse).
- Immunization:
 - Immunize mice with the peptide-adjuvant formulation (e.g., 100-200 µL total volume) via the desired route (e.g., subcutaneous injection at the base of the tail or intraperitoneal injection).
 - A typical immunization schedule involves a prime vaccination followed by one or two booster vaccinations at 2-3 week intervals.
- Evaluation of Immune Response:
 - One to two weeks after the final booster immunization, euthanize the mice and aseptically harvest the spleens.
 - Prepare single-cell suspensions of splenocytes.
 - Evaluate the NP(44-52)-specific T-cell response using either an IFN-γ ELISpot assay or Intracellular Cytokine Staining (as detailed in Protocol 1, adapted for murine cells).
 - For ELISpot, plate splenocytes in pre-coated IFN-γ plates and stimulate with the NP(44-52) peptide. The number of spots corresponds to the number of IFN-γ-secreting cells.
 - For ICS, stimulate splenocytes with the peptide and follow the staining procedure to determine the percentage of cytokine-producing CD8⁺ T-cells.
- (Optional) In Vivo Challenge:
 - Following the immunization schedule, mice can be challenged with a sublethal dose of a relevant influenza A virus strain.
 - Monitor weight loss, morbidity, and mortality.
 - At a specific time point post-challenge, lung viral titers can be determined to assess the protective efficacy of the vaccine.

Mandatory Visualization





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- To cite this document: BenchChem. [Application Notes and Protocols: NP(44-52) Peptide in Influenza Vaccine Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12383220#application-of-np-44-52-in-influenza-vaccine-research>]

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